

physical and chemical properties of 4-Bromo-2,3-dimethylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,3-dimethylbenzoic acid**

Cat. No.: **B1524940**

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2,3-dimethylbenzoic Acid**: Properties, Analysis, and Applications

Introduction

4-Bromo-2,3-dimethylbenzoic acid (CAS No. 5613-26-3) is a halogenated aromatic carboxylic acid. As a substituted benzoic acid derivative, its molecular architecture, featuring a bromine atom, a carboxylic acid functional group, and two methyl groups on the benzene ring, imparts a unique combination of physical and chemical properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular scaffolds for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its known and predicted properties, detailed experimental protocols for their characterization, and an exploration of its reactivity and potential applications for researchers and drug development professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The primary identifiers and structural details for **4-Bromo-2,3-dimethylbenzoic acid** are summarized below.

Identifier	Value	Source
CAS Number	5613-26-3	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
Synonyms	4-Brom-2,3-dimethylbenzoic acid	[1]
SMILES	CC1=C(C(C)C(=CC=C1C(=O)O)Br	[1]

The spatial arrangement of the atoms and functional groups dictates the molecule's behavior.

Caption: Molecular Structure of **4-Bromo-2,3-dimethylbenzoic acid**.

Physical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. While specific experimental data for this exact isomer is sparse in publicly available literature, properties can be predicted based on its structure and comparison with similar molecules.

Property	Value/Observation	Rationale & Notes
Appearance	White to off-white crystalline solid.	Aromatic carboxylic acids are typically crystalline solids at room temperature[2].
Melting Point	Not reported. Requires experimental determination.	Pure crystalline organic compounds typically have a sharp melting point range[3]. Impurities will lower and broaden this range[3]. For comparison, the related isomer 4-Bromo-2-methylbenzoic acid has a melting point of 180-184 °C.
Solubility	The "like dissolves like" principle is key[4]. The molecule has a polar carboxylic acid head and a larger, nonpolar substituted benzene body.	
In Water	Predicted to be poorly soluble.	
In Polar Organic Solvents (e.g., Ethanol, Acetone)	Predicted to be soluble.	
In Nonpolar Solvents (e.g., Hexane, Toluene)	Predicted to have limited solubility.	
In Aqueous Base (e.g., 5% NaOH, 5% NaHCO ₃)	Predicted to be soluble. This is due to an acid-base reaction forming a water-soluble sodium carboxylate salt[5][6].	

Chemical Properties and Reactivity

The chemical behavior of **4-Bromo-2,3-dimethylbenzoic acid** is governed by its three key functional components: the carboxylic acid group, the aromatic ring with its substituents, and

the carbon-bromine bond.

- Acidity (pKa): As a carboxylic acid, this compound is a weak acid. The pKa value, a quantitative measure of acidity, is not reported but can be determined experimentally. The electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity (lower the pKa) compared to an unsubstituted benzoic acid. The Henderson-Hasselbalch equation is fundamental to understanding the relationship between pH and the ionization state of the acid[7].
- Reactivity of the Carboxylic Acid Group: The -COOH group is a site for common carboxylic acid reactions, such as:
 - Esterification: Reaction with an alcohol under acidic catalysis to form an ester[8].
 - Amidation: Conversion to an amide via an acid chloride or with an amine using coupling agents.
- Aromatic Ring Reactivity: The benzene ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups and may deactivate the ring.
- Carbon-Bromine Bond Reactivity: The C-Br bond is a key site for synthetic transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.[9] These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, making this compound a versatile building block[2][10].

Experimental Protocols for Characterization

Accurate characterization requires robust experimental methods. The following protocols are designed to be self-validating, where the quality of the result (e.g., sharpness of a melting point) provides insight into the purity of the sample.

Melting Point Determination

Causality: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, requiring less energy to break the

intermolecular forces, which results in a lower and broader melting range.[\[3\]](#) Therefore, this method serves to both identify and assess the purity of the compound.

Caption: Workflow for Melting Point Determination.

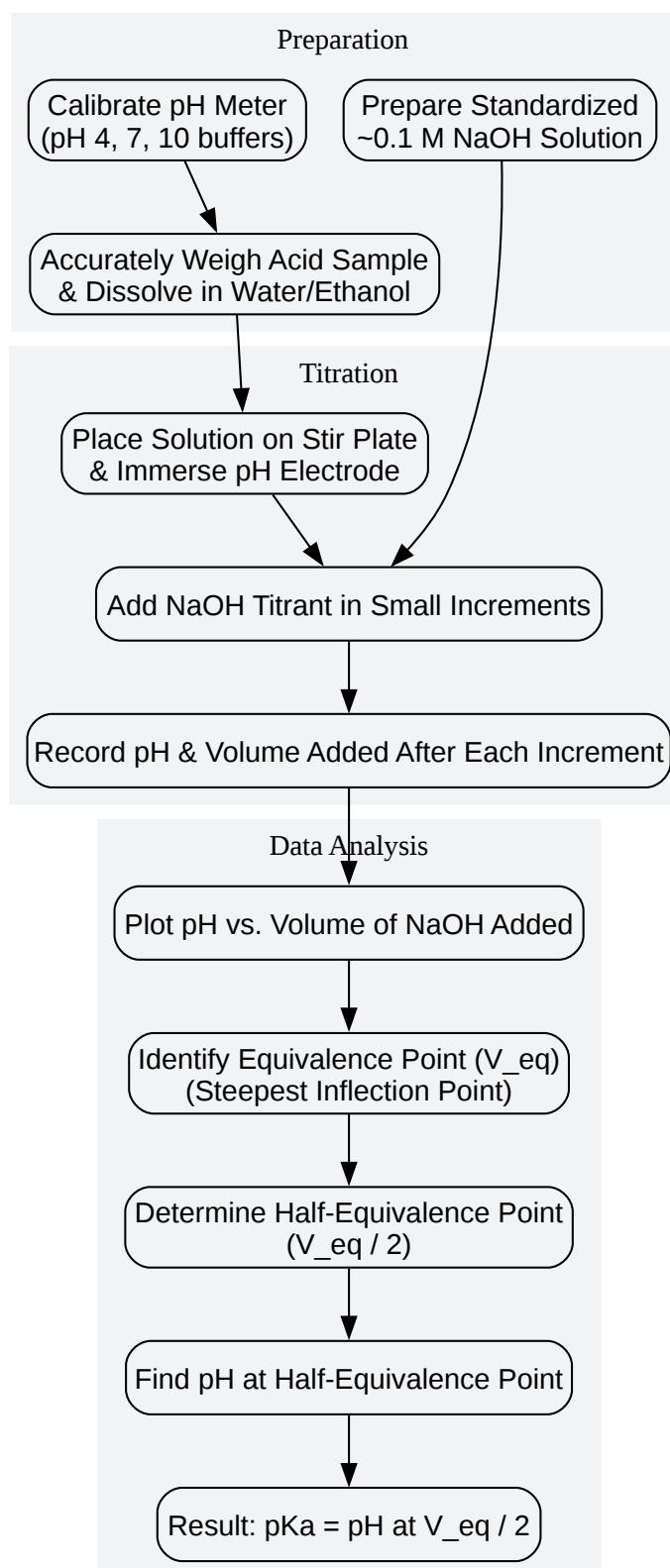
Step-by-Step Methodology:

- Sample Preparation: Place a small amount of dry **4-Bromo-2,3-dimethylbenzoic acid** on a clean, dry surface and crush it into a fine powder.[\[11\]](#)[\[12\]](#)
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 1-2 mm.[\[11\]](#)
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Approximate Determination: Heat the block rapidly and observe the approximate temperature at which the sample melts. This provides a target for the accurate measurement.
- Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to 1-2 °C per minute as you approach the approximate melting point.[\[12\]](#)
- Record the Range: Carefully observe the sample. Record the temperature when the first drop of liquid appears (the beginning of the range) and the temperature when the last crystal melts (the end of the range).[\[13\]](#)
- Validation: A pure sample will have a sharp melting range of 0.5-1.0 °C. Repeat the measurement at least twice to ensure the results are consistent.

Solubility Characterization

Causality: Solubility is determined by the balance of intermolecular forces between the solute and the solvent. An acid-base reaction, which converts the neutral organic acid into an ionic salt, drastically increases its polarity and, therefore, its solubility in a polar solvent like water.[\[6\]](#)

This protocol uses a flowchart approach to systematically classify the compound based on its solubility behavior.[\[14\]](#)


Caption: Logical Flow for Solubility Characterization.

Step-by-Step Methodology:

- Water Solubility: In a small test tube, add ~25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[\[5\]](#)
- Aqueous Base Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% aqueous sodium hydroxide (NaOH). Shake vigorously. Solubility indicates the presence of an acidic functional group.[\[5\]](#)[\[6\]](#)
- Aqueous Bicarbonate Solubility: If the compound is soluble in NaOH, test a fresh sample in 0.75 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Because NaHCO₃ is a weaker base than NaOH, only stronger acids like carboxylic acids will react and dissolve.[\[5\]](#)[\[6\]](#) For **4-Bromo-2,3-dimethylbenzoic acid**, solubility is expected.
- Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, acetone, hexane) using the same procedure to establish a full solubility profile.

pKa Determination by Potentiometric Titration

Causality: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. At the half-equivalence point—the point where exactly half of the acid has been neutralized by the base—the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[\[7\]](#) The equivalence point is identified by the steepest inflection in the titration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

- Preparation: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[\[15\]](#) Prepare a standardized solution of ~0.1 M NaOH. Accurately weigh a sample of **4-Bromo-2,3-dimethylbenzoic acid** and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if solubility in pure water is low).
- Titration: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[\[15\]](#)
- Data Collection: After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.[\[15\]](#) Continue this process well past the expected equivalence point.
- Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- Determine Equivalence Point (V_{eq}): Identify the volume of NaOH at the center of the steepest part of the curve. A first or second derivative plot can help identify this point with high precision.
- Determine pKa: Find the volume corresponding to the half-equivalence point ($V_{eq} / 2$). The pH of the solution at this volume is equal to the pKa of the acid.[\[16\]](#)
- Validation: Perform at least three separate titrations to ensure the reliability of the calculated pKa value.[\[15\]](#)

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2,3-dimethylbenzoic acid** is not readily available, data from closely related compounds like 4-bromo-3-methylbenzoic acid and other brominated benzoic acids can be used to infer handling precautions.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Hazard Statements (Predicted):
 - Causes skin irritation.[\[17\]](#)[\[18\]](#)

- Causes serious eye irritation.[17][18]
- May cause respiratory irritation.[19][20]
- Harmful if swallowed.[18][21]

- Precautionary Measures:
 - Handle in a well-ventilated area or fume hood to avoid inhaling dust.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid contact with skin, eyes, and clothing.[17]
 - In case of contact, rinse the affected area immediately with plenty of water.[17]
 - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

4-Bromo-2,3-dimethylbenzoic acid is a multifaceted organic compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, substituted aromatic ring, and bromine functionalities. While some physical constants require experimental determination, established analytical protocols for melting point, solubility, and pKa provide a clear pathway for its complete characterization. Understanding these properties is paramount for its effective use in the rational design and synthesis of new molecules in the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. www1.udel.edu [www1.udel.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. byjus.com [byjus.com]
- 12. medpharma12.com [medpharma12.com]
- 13. pennwest.edu [pennwest.edu]
- 14. scribd.com [scribd.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.com [fishersci.com]
- 18. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 19. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 4-Bromo-3,5-dimethylbenzoic acid | C9H9BrO2 | CID 17937142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-2,3-dimethylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524940#physical-and-chemical-properties-of-4-bromo-2-3-dimethylbenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com